

# An In-Depth Toxicological Review of Sodium Gold Thiomalate

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Compound of Interest		
Compound Name:	Gold;sodium	
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#### Introduction

Sodium gold thiomalate, a gold-based compound historically used in the treatment of rheumatoid arthritis, exerts its therapeutic effects through immunomodulatory and anti-inflammatory mechanisms. However, its clinical application is often limited by a significant toxicity profile. This technical guide provides a comprehensive overview of the toxicological studies of sodium gold thiomalate, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to inform researchers, scientists, and drug development professionals.

### **Core Toxicological Data**

The toxicological profile of sodium gold thiomalate has been evaluated across various studies, encompassing acute, sub-chronic, and chronic exposures. The following tables summarize the key quantitative findings from these investigations.

### **Acute Toxicity**

Table 1: Acute Toxicity of Sodium Gold Thiomalate (LD50)



Species	Route of Administration	LD50 (mg/kg)	Reference
Rat	Intravenous	13	[1]
Mouse	Intravenous	25	[1]
Mouse	Intraperitoneal	48	[1]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

## **Repeated-Dose Toxicity**

Table 2: Repeated-Dose Toxicity of Sodium Gold Thiomalate



Species	Duration	Route	Dose Levels (mg/kg/da y)	NOAEL (mg/kg/da y)	Key Findings	Referenc e
Rat	90 days	Oral	Not specified	Not established	Dose- dependent adverse effects observed.	[2]
Rat	28 days	Oral	Not specified	Not established	Significant differences in some measurabl e items at the low dose.	[3]
Dog	4 weeks	Oral	Not specified	100	Weight loss or decreased weight gain at 300 mg/kg/day.	[2]

NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found.

## Genotoxicity

Table 3: Genotoxicity of Sodium Gold Thiomalate



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA97a, TA98, TA100, TA102, TA1535	With and without S9	Negative	[4]
In Vitro Micronucleus Test	L5178Y/Tk+/- cells	With and without S9	Negative	[4]
In Vitro Chromosomal Aberration Test	Not specified	Not specified	Positive in some studies	[5]

## **Reproductive and Developmental Toxicity**

Table 4: Reproductive and Developmental Toxicity of Sodium Gold Thiomalate

Species	Study Type	Key Findings	Reference
Rat	Prenatal Developmental Toxicity	Evidence of teratogenic effects.	[6]
Rabbit	Prenatal Developmental Toxicity	Evidence of teratogenic effects.	[7]

## **Immunotoxicity**

Table 5: Immunotoxicity of Sodium Gold Thiomalate



Test System	Key Findings	Reference
In vivo (mice)	Induction of IL-2 production and increased expression of CD25.	[8]
In vitro (human lymphocytes)	Suppression of lymphocyte transformation.	[9][10]
In vivo (rats)	Inhibition of macrophage lysosomal enzyme activity and bactericidal activity.	[7]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections outline the protocols for key experiments cited in this guide, based on OECD guidelines and specific study descriptions.

## **Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)**

This method is used to estimate the acute oral toxicity of a substance.

- Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
- Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
- Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).
- Procedure: A stepwise procedure is used, with three animals per step. The outcome of each step determines the next step:



- If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.
- If one animal dies, the test is repeated with three more animals at the same dose.
- If no animals die, the next higher dose level is tested.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.[11][12]

# Repeated-Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

- Test Animals: Young, healthy rats are randomly assigned to control and treatment groups.
- Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days. At least three dose levels are used, plus a control group.
- Observations:
  - Clinical Observations: Daily checks for signs of toxicity.
  - Body Weight and Food/Water Consumption: Recorded weekly.
  - Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.
  - Ophthalmological Examination: Conducted before the start and at the end of the study.
  - Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and tissues are preserved for histopathological examination.
- Data Analysis: The data are analyzed to determine the nature and incidence of any adverse effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).[2][6]



# Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

This assay is used to detect gene mutations induced by a substance.

- Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver.
- Procedure:
  - Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.
  - Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
- Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted.
- Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[13][14][15]

## In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus.

- Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO or TK6, are used.
- Metabolic Activation: The test is conducted with and without an S9 mix.
- Procedure:



- Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (1.5-2 normal cell cycle lengths) in the absence of S9.
- After exposure, the cells are cultured for a period to allow for cell division and micronucleus formation. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one mitosis.
- Scoring: The frequency of micronucleated cells is determined by microscopic analysis.
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.[16][17][18][19][20]

# Reproductive and Developmental Toxicity Screening Test (OECD 421)

This study provides an initial assessment of the potential effects of a substance on reproduction and development.

- Test Animals: Male and female rats are used.
- Dose Administration: The test substance is administered orally to males for a minimum of four weeks and to females throughout the study (approximately 63 days).
- Mating and Observation: Animals are mated. Females are allowed to litter and rear their pups until day 13 postpartum. Observations include clinical signs, body weight, food consumption, mating performance, fertility, and pup viability and growth.
- Pathology: A gross necropsy is performed on all adult animals and pups.
- Evaluation: The study provides information on fertility, gestation, and maternal and offspring effects to identify potential reproductive or developmental toxicants.[12][21]

### **Prenatal Developmental Toxicity Study (OECD 414)**

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing embryo and fetus.



- Test Animals: Pregnant rats or rabbits are used.
- Dose Administration: The test substance is administered daily from implantation to the day before the scheduled caesarean section.
- Observations: Maternal animals are observed for clinical signs, body weight, and food consumption.
- Fetal Examination: On the day before expected delivery, females are euthanized, and the
  uterus is examined. The number of corpora lutea, implantations, resorptions, and live and
  dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and
  skeletal abnormalities.
- Evaluation: The data are analyzed to determine the potential of the substance to cause maternal toxicity, embryo-fetal death, and structural abnormalities.[22][23][24]

### In Vivo Immunotoxicity Assessment

This assessment evaluates the potential of a substance to adversely affect the immune system.

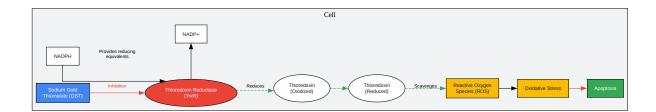
- Test Animals: Typically, mice or rats are used.
- Study Design: Immunotoxicity endpoints can be integrated into standard repeated-dose toxicity studies or assessed in standalone studies.
- Tier 1 Assessment (Integrated in Repeated-Dose Studies):
  - Hematology: Complete blood counts and differential leukocyte counts.
  - Organ Weights: Weights of spleen and thymus.
  - Histopathology: Microscopic examination of lymphoid organs (spleen, thymus, lymph nodes, bone marrow).
- Tier 2 Functional Assays (Standalone Studies):
  - Humoral-Mediated Immunity: T-cell dependent antibody response (TDAR) to an antigen like Sheep Red Blood Cells (SRBCs).



- Cell-Mediated Immunity: Delayed-type hypersensitivity (DTH) response or cytotoxic Tlymphocyte (CTL) activity.
- o Innate Immunity: Natural Killer (NK) cell activity or macrophage phagocytic function.
- Evaluation: A weight-of-evidence approach is used to determine if the substance has immunotoxic potential.[22]

## **Signaling Pathways and Experimental Workflows**

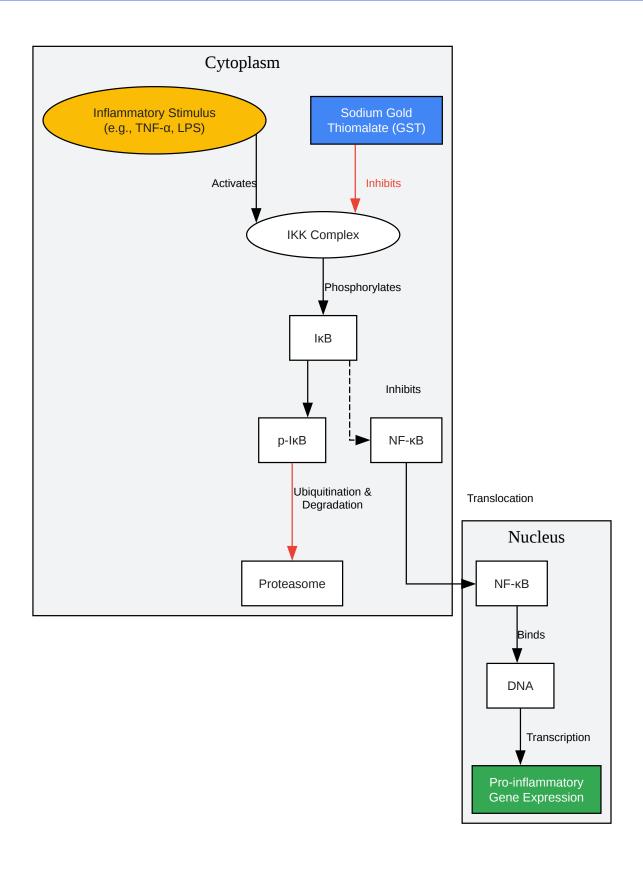
The toxicity of sodium gold thiomalate is mediated through its interaction with various cellular components and signaling pathways. The following diagrams, created using the DOT language, illustrate some of these key mechanisms and experimental workflows.



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Inhibition of Thioredoxin Reductase by Sodium Gold Thiomalate.

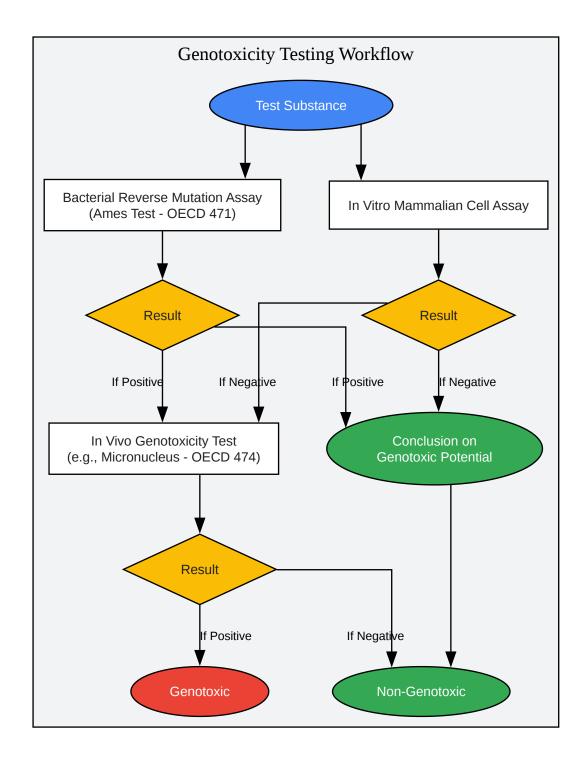




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Inhibition of NF-κB Signaling by Sodium Gold Thiomalate.

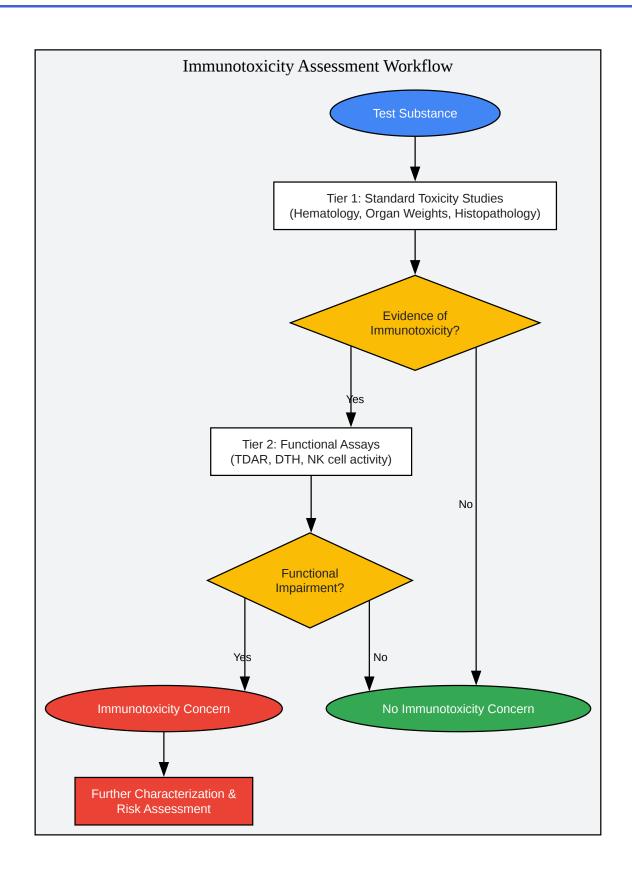




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Logical Workflow for Genotoxicity Testing.





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Experimental Workflow for Immunotoxicity Assessment.



#### Conclusion

The toxicological profile of sodium gold thiomalate is complex, with effects observed across multiple organ systems and at the molecular level. While its therapeutic benefits in certain autoimmune diseases are recognized, the potential for significant adverse effects necessitates a thorough understanding of its toxicological properties. This guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to aid researchers and drug development professionals in the evaluation of this and similar compounds. Further research is warranted to fully elucidate the dose-response relationships and the intricate molecular mechanisms underlying the toxicity of sodium gold thiomalate.

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